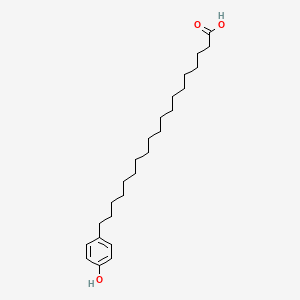

19-(4-Hydroxyphenyl)nonadecanoic acid

Description

Properties

Molecular Formula |

C25H42O3 |

|---|---|

Molecular Weight |

390.6 g/mol |

IUPAC Name |

19-(4-hydroxyphenyl)nonadecanoic acid |

InChI |

InChI=1S/C25H42O3/c26-24-21-19-23(20-22-24)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-25(27)28/h19-22,26H,1-18H2,(H,27,28) |

InChI Key |

IJOZORVJRYYXLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

-

Synthesis of 19-bromononadecanoic acid : Bromination of nonadecanoic acid at the terminal position.

-

Protection of 4-hydroxyphenylboronic acid : Benzyl protection of the phenolic hydroxyl group to prevent side reactions.

-

Coupling reaction : Pd-catalyzed cross-coupling between 19-bromononadecanoic acid and 4-benzyloxyphenylboronic acid.

-

Deprotection : Hydrogenolysis to remove the benzyl group.

Key Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | PBr₃, DMAP | CH₂Cl₂ | 0–25°C | 78–85 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O | 80–90°C | 65–72 |

| Deprotection | H₂, Pd/C (10%) | EtOH | 25–50°C | 90–95 |

Advantages : High regioselectivity, compatibility with sensitive functional groups.

Challenges : Requires synthesis of 19-bromononadecanoic acid, which demands precise bromination conditions.

Wittig Reaction and Oxidation

This approach constructs the carbon skeleton via alkene formation, followed by saturation and oxidation.

Reaction Scheme:

-

Wittig Reaction : Reaction of 4-hydroxybenzaldehyde (protected as benzyl ether) with a C₁₈-phosphonium ylide.

-

Hydrogenation : Catalytic hydrogenation of the resultant styrene derivative.

-

Oxidation : Conversion of the terminal methyl group to a carboxylic acid.

Key Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Wittig Reaction | C₁₈H₃₇PPh₃Br, KOtBu | THF | 0–25°C | 70–75 |

| Hydrogenation | H₂, Pd/BaSO₄ | EtOAc | 50–60°C | 88–92 |

| Oxidation | KMnO₄, H₂SO₄ | H₂O/acetone | 80°C | 60–68 |

Advantages : Scalable for long-chain synthesis.

Challenges : Oxidation of terminal methyl groups is inefficient and may require harsh conditions.

Benzyl Protection/Deprotection Strategy

A modular approach integrating protection, chain elongation, and deprotection.

Reaction Scheme:

-

Protection : Benzylation of 4-hydroxyphenylacetic acid.

-

Chain Elongation : Stepwise alkylation using malonic ester synthesis.

-

Deprotection : Catalytic hydrogenolysis.

Key Conditions:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzylation | BnBr, K₂CO₃ | DMF | 60°C | 85–90 |

| Malonic Ester Synthesis | C₁₇H₃₅Br, NaH | THF | 0–25°C | 50–55 |

| Deprotection | H₂, Pd/C (5%) | MeOH | 25°C | 95–98 |

Advantages : Mitigates side reactions during chain elongation.

Challenges : Multi-step synthesis reduces overall efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki Coupling | 65–72 | High | Moderate | Low |

| Wittig-Oxidation | 60–68 | Moderate | High | Moderate |

| Protection/Elongation | 50–55 | Very High | Low | High |

Critical Considerations

-

Functional Group Compatibility : The phenolic hydroxyl group necessitates protection (e.g., benzyl) during metal-catalyzed reactions to prevent undesired coordination or oxidation.

-

Oxidation Challenges : Terminal methyl oxidation (Wittig route) requires strong oxidants like KMnO₄, which may degrade sensitive moieties.

-

Catalyst Selection : Pd-based catalysts (Suzuki, hydrogenation) are optimal but contribute to cost .

Q & A

Basic: What analytical methods are recommended for quantifying 19-(4-Hydroxyphenyl)nonadecanoic acid in biological matrices?

Answer:

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly employed for quantification due to the compound's aromatic phenolic moiety, which provides strong absorbance in the 250–280 nm range. For enhanced sensitivity, mass spectrometry (MS) can be integrated (e.g., LC-MS/MS) to distinguish structural analogs. Deuterated standards, such as Nonadecanoic acid-d37 (a stable isotope-labeled analog), are critical for internal calibration to account for matrix effects . Purity standards (>99%) and validated protocols from certified suppliers (e.g., Larodan) ensure reproducibility .

Advanced: What enzymatic mechanisms drive the biosynthesis of 19-(4-Hydroxyphenyl)nonadecanoic acid in pathogenic mycobacteria?

Answer:

The compound is synthesized via a polyketide synthase (PKS) pathway in Mycobacterium tuberculosis. The enzyme catalyzes the elongation of 4-hydroxybenzoate bound to an acyl-carrier domain by sequentially adding nine malonyl-CoA units. Notably, the absence of a thioesterase domain in the PKS system results in the final product remaining covalently attached to the carrier protein, necessitating an unidentified hydrolytic mechanism for release. This pathway is critical for producing phenolphthiocerol, a virulence lipid .

Basic: How should 19-(4-Hydroxyphenyl)nonadecanoic acid be stored to ensure long-term stability?

Answer:

Store the compound at 0–6°C in airtight, light-resistant containers to prevent oxidation or hydrolysis. Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents, as these may degrade the phenolic or aliphatic chains . For extended storage under inert conditions, argon or nitrogen purging is recommended.

Advanced: How does the phenolic group in 19-(4-Hydroxyphenyl)nonadecanoic acid influence its membrane interaction dynamics?

Answer:

The 4-hydroxyphenyl moiety enhances amphiphilic properties, allowing the compound to integrate into lipid bilayers with the phenolic group anchoring near hydrophilic headgroups and the aliphatic chain extending into the hydrophobic core. This structural feature facilitates interactions with membrane-bound enzymes, as observed in studies of related phenolic fatty acid derivatives . Computational modeling (e.g., molecular dynamics simulations) can further elucidate orientation and stability within bilayers.

Basic: What spectroscopic techniques are optimal for structural characterization of 19-(4-Hydroxyphenyl)nonadecanoic acid?

Answer:

NMR Spectroscopy : H and C NMR resolve the phenolic proton (δ 6.5–7.0 ppm) and carboxylate carbon (δ 170–175 ppm).

FT-IR : Identifies hydroxyl (3200–3600 cm), carboxylic acid (2500–3300 cm), and aromatic C=C (1450–1600 cm) stretches.

High-Resolution MS : Confirms molecular weight (theoretical m/z 298.5 for [M-H]) and isotopic patterns (e.g., deuterated analogs for tracer studies) .

Advanced: What challenges arise in isolating 19-(4-Hydroxyphenyl)nonadecanoic acid from microbial cultures?

Answer:

Key challenges include:

- Carrier-Protein Binding : The compound remains tethered to the PKS acyl-carrier domain during biosynthesis, requiring enzymatic or chemical cleavage methods that are not yet fully characterized .

- Low Abundance : Optimizing fermentation conditions (e.g., carbon source, pH) and using solid-phase extraction (SPE) with C18 columns can improve yield.

- Structural Analog Interference : LC-MS with collision-induced dissociation (CID) helps differentiate isoforms by fragmenting the aliphatic chain .

Basic: What functional assays are used to study the biological activity of 19-(4-Hydroxyphenyl)nonadecanoic acid?

Answer:

- Antimicrobial Assays : Test against mycobacterial strains to assess its role as a virulence factor .

- Lipid Bilayer Permeability : Fluorescent probes (e.g., Laurdan) monitor membrane fluidity changes induced by the compound.

- Enzyme Inhibition : Screen for interactions with fatty acid synthases or PKS systems using radiometric or colorimetric substrates .

Advanced: How can structural modifications enhance the bioactivity of 19-(4-Hydroxyphenyl)nonadecanoic acid derivatives?

Answer:

- Chain Length Variation : Shortening the aliphatic chain (e.g., C12 analogs) may reduce hydrophobicity, improving solubility for drug delivery .

- Phenolic Substitution : Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring could modulate redox activity and enzyme binding .

- Deuterium Labeling : Nonadecanoic acid-d37 enables tracking metabolic fate via isotope-ratio MS without altering chemical behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.